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molecular formula C17H19NO8 B1334719 Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate CAS No. 89080-61-5

Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate

Cat. No. B1334719
M. Wt: 365.3 g/mol
InChI Key: NRZGJFOHXKPBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04495192

Procedure details

To a mixture of 72.1 g of zinc chloride in 200 ml of ethyl acetate was added dropwise a mixture of 40.0 g of m-nitrobenzaldehyde and 61.5 g of methyl acetoacetate at room temperature over 50 minutes. The mixture was stirred at room temperature for further 15 minutes, and further stirred while heating at 60°-65° C. for 6.5 hours. After completion of the reaction, the reaction mixture was concentrated under reduced pressure, then 800 ml of ether and 800 ml of water were added thereto, and the desired product was extracted with ether. The aqueous layer was extracted again with 300 ml of ether, which was combined with the first ether layer. The combined layer was washed with 200 ml of a 5% aqueous sodium bicarbonate solution, and then with 200 ml of saturated saline. This substance was dried over anhydrous magnesium sulfate, and the ether was distilled off to obtain 92.7 g of crude crystals. The crystals were recrystallized from methanol to obtain 47.7 g (yield 49.3%) of 3,5-bis(methoxycarbonyl)-4-(3-nitrophenyl)-2,6-heptanedione.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:18][CH3:19])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>C(OCC)(=O)C.[Cl-].[Zn+2].[Cl-]>[CH3:19][O:18][C:12]([CH:13]([CH:7]([C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:13]([C:12]([O:18][CH3:19])=[O:17])[C:14](=[O:15])[CH3:16])[C:14](=[O:15])[CH3:16])=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
61.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
72.1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
further stirred
TEMPERATURE
Type
TEMPERATURE
Details
while heating at 60°-65° C. for 6.5 hours
Duration
6.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
800 ml of ether and 800 ml of water were added
EXTRACTION
Type
EXTRACTION
Details
the desired product was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with 300 ml of ether, which
WASH
Type
WASH
Details
The combined layer was washed with 200 ml of a 5% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This substance was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain 92.7 g of crude crystals
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C(C(C)=O)C(C(C(C)=O)C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 47.7 g
YIELD: PERCENTYIELD 49.3%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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